molecular formula C5H7BF3KN2 B13470023 Potassium (1,5-dimethyl-1H-pyrazol-3-yl)trifluoroborate

Potassium (1,5-dimethyl-1H-pyrazol-3-yl)trifluoroborate

Cat. No.: B13470023
M. Wt: 202.03 g/mol
InChI Key: UTGDHYVRPZGNNL-UHFFFAOYSA-N
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Description

Potassium (1,5-dimethyl-1H-pyrazol-3-yl)trifluoroboranuide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoroboranuide group attached to the pyrazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (1,5-dimethyl-1H-pyrazol-3-yl)trifluoroboranuide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:

    Starting Materials: 1,5-dimethyl-1H-pyrazole, boron trifluoride etherate, potassium tert-butoxide.

    Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), room temperature to reflux.

    Procedure: The 1,5-dimethyl-1H-pyrazole is dissolved in the anhydrous solvent, followed by the addition of boron trifluoride etherate. Potassium tert-butoxide is then added slowly to the reaction mixture. The reaction is stirred for several hours until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium (1,5-dimethyl-1H-pyrazol-3-yl)trifluoroboranuide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroboranuide group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, alkoxides, and amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are used under controlled conditions.

    Cycloaddition Reactions: Catalysts such as palladium or copper complexes are employed, often under inert atmospheres and moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.

Scientific Research Applications

Potassium (1,5-dimethyl-1H-pyrazol-3-yl)trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It finds applications in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which potassium (1,5-dimethyl-1H-pyrazol-3-yl)trifluoroboranuide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroboranuide group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: This compound also contains a pyrazole ring and a boron-based group, but with different substituents and properties.

    Potassium (3,5-dimethyl-1H-pyrazol-1-yl)methyltrifluoroboranuide: Similar in structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

Potassium (1,5-dimethyl-1H-pyrazol-3-yl)trifluoroboranuide is unique due to the specific positioning of the trifluoroboranuide group and the 1,5-dimethyl substitution on the pyrazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C5H7BF3KN2

Molecular Weight

202.03 g/mol

IUPAC Name

potassium;(1,5-dimethylpyrazol-3-yl)-trifluoroboranuide

InChI

InChI=1S/C5H7BF3N2.K/c1-4-3-5(6(7,8)9)10-11(4)2;/h3H,1-2H3;/q-1;+1

InChI Key

UTGDHYVRPZGNNL-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=NN(C(=C1)C)C)(F)(F)F.[K+]

Origin of Product

United States

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